REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[OH:9]O.C=O>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-:9])=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
starch iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed with 325 g of silica gel
|
Type
|
WASH
|
Details
|
eluted initially with acetone-chloroform-methanol (3:6.7:0.3)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=[N+](C=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.55 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |